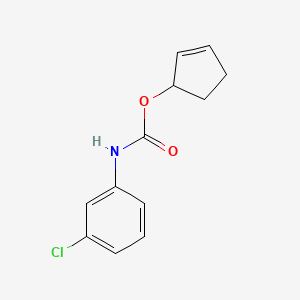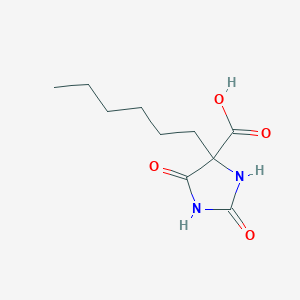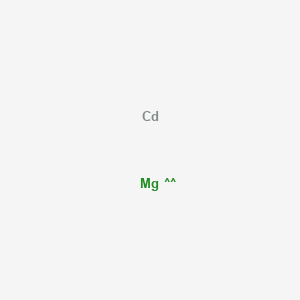
Titanium--vanadium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium–vanadium (1/2) is a compound that combines the unique properties of both titanium and vanadium. Titanium is known for its high strength-to-weight ratio, corrosion resistance, and biocompatibility, while vanadium is recognized for its ability to improve the mechanical properties of alloys and its resistance to corrosion. The combination of these two elements results in a compound with enhanced properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of titanium–vanadium (1/2) can be achieved through several methods, including:
Impregnation Method: This involves impregnating a titanium dioxide support with a vanadium precursor, followed by calcination to form the desired compound.
Grafting Method: In this method, vanadium compounds are grafted onto the surface of titanium dioxide through chemical reactions.
Sol-Gel Method: This involves the hydrolysis and condensation of titanium and vanadium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Mechanical Mixing Method: Titanium and vanadium powders are mechanically mixed and then subjected to high-temperature treatment to form the compound.
Industrial Production Methods
Industrial production of titanium–vanadium (1/2) typically involves high-temperature reduction processes, such as carbothermal reduction, where titanium and vanadium oxides are reduced with carbon at elevated temperatures . Plasma-chemical synthesis is also used to produce high-purity titanium–vanadium (1/2) nanopowders .
化学反应分析
Types of Reactions
Titanium–vanadium (1/2) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert higher oxidation state compounds back to titanium–vanadium (1/2).
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various metal salts for substitution reactions . The reactions typically occur at high temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions include vanadium pentoxide, titanium dioxide, and various substituted compounds depending on the reagents used .
科学研究应用
Titanium–vanadium (1/2) has a wide range of scientific research applications, including:
Materials Science: It is used in the development of advanced materials with enhanced mechanical properties and corrosion resistance.
Biomedical Applications: Due to its biocompatibility, titanium–vanadium (1/2) is used in medical implants and devices.
Energy Storage: The compound is used in the development of advanced batteries and fuel cells.
作用机制
The mechanism by which titanium–vanadium (1/2) exerts its effects involves the interaction of its components with various molecular targets and pathways. For example, in catalysis, the compound’s active sites facilitate the adsorption and activation of reactants, leading to the desired chemical transformations . In biomedical applications, the compound’s biocompatibility and mechanical properties make it suitable for use in implants, where it interacts with biological tissues without causing
属性
CAS 编号 |
12067-84-4 |
|---|---|
分子式 |
TiV2 |
分子量 |
149.750 g/mol |
IUPAC 名称 |
titanium;vanadium |
InChI |
InChI=1S/Ti.2V |
InChI 键 |
NSOIQGHPOLOUDG-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[V].[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
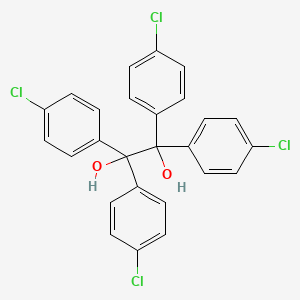
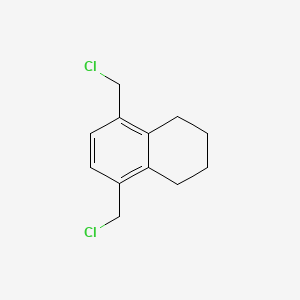
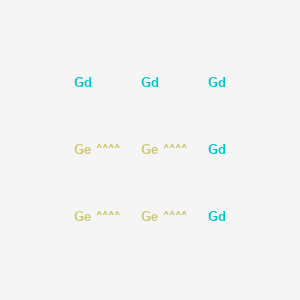
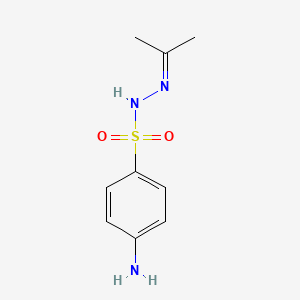
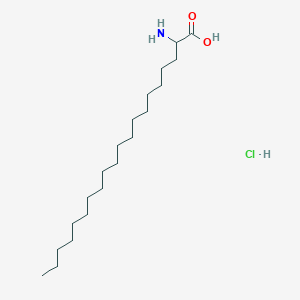

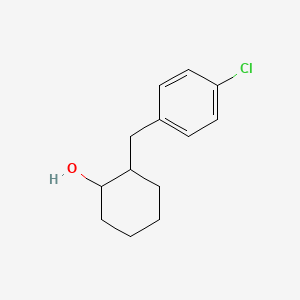
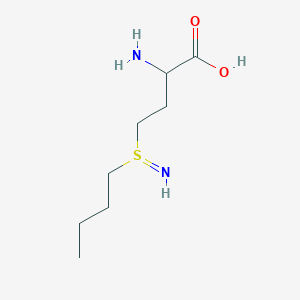
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
